2-Phenanthreneacrylic acid

Description

2-Phenylacrylic acid (CAS 492-38-6), also known as α-phenyl acrylic acid or atropic acid, is a carboxylic acid derivative with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol . Its structure features a phenyl group attached to the α-carbon of an acrylic acid backbone, giving it distinct electronic and steric properties. The compound is characterized by a conjugated double bond system, enabling participation in diverse organic reactions such as nucleophilic additions, polymerizations, and coordination chemistry .

2-Phenylacrylic acid serves as a critical building block in organic synthesis, particularly for producing amino acids, peptides, and nucleoside analogs . It is also employed as a reagent in polymerization catalysts and ligand design . Its high purity and commercial availability (e.g., from Santa Cruz Biotechnology and Thermo Scientific) make it a staple in research and industrial applications .

Properties

CAS No. |

7470-20-4 |

|---|---|

Molecular Formula |

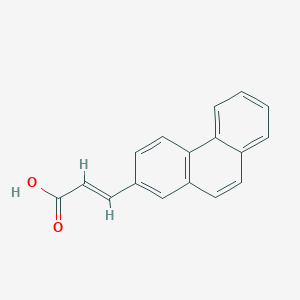

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(E)-3-phenanthren-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C17H12O2/c18-17(19)10-6-12-5-9-16-14(11-12)8-7-13-3-1-2-4-15(13)16/h1-11H,(H,18,19)/b10-6+ |

InChI Key |

YEEMGQYDLFLFDX-UXBLZVDNSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Polymerization and Esterification

The acrylic acid group enables polymerization and esterification :

-

Polymerization : Under radical initiators (e.g., AIBN), 2-phenanthreneacrylic acid forms polyacrylic acid derivatives, useful in absorbent materials .

-

Esterification : Reaction with alcohols (e.g., methanol) in acidic media produces methyl 2-phenanthreneacrylate, a precursor for hydrophobic polymers .

Reaction Example :

Biochemical Transformations

In microbial degradation pathways, this compound undergoes CoA ligation :

-

2-Phenanthroate:CoA Ligase Activity : This enzyme catalyzes ATP-dependent formation of 2-phenanthroyl-CoA, a critical step in anaerobic phenanthrene degradation .

Key Characteristics :

-

Optimal pH: 7.5

-

Cofactors: Mg²⁺ and K⁺ enhance activity (3-fold with 5 mM MgCl₂ + 5 mM KCl) .

-

Substrate Specificity: Prefers this compound over other isomers (e.g., 3-phenanthroic acid activity is <2% of 2-isomer) .

Photochemical Reactivity

The phenanthrene moiety confers fluorescence and UV-induced reactivity :

-

Fluorescence : Exhibits a large Stokes shift under UV light, making it suitable for scintillators and fluorescent probes .

-

Photodimerization : UV exposure can induce [4+4] cycloaddition, forming dimers for supramolecular applications .

Oxidation and Functionalization

-

Oxidation : Chromic acid oxidizes the phenanthrene ring to phenanthrenequinone, retaining the acrylic acid group .

-

Sulfonation : Reacts with concentrated H₂SO₄ to yield sulfonated derivatives, enhancing water solubility for pharmaceutical formulations .

Environmental Degradation

Under sulfate-reducing conditions, this compound is carboxylated and subsequently metabolized via β-oxidation pathways, demonstrating partial biodegradability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 2-phenylacrylic acid can be better understood by comparing it with analogous acrylic acid derivatives. Key differences lie in substituent groups, molecular properties, and applications (Table 1).

Table 1: Comparative Analysis of 2-Phenylacrylic Acid and Related Compounds

Key Differences and Research Findings

Reactivity and Electronic Effects

- 2-Phenylacrylic acid’s phenyl group provides steric hindrance and stabilizes intermediates via resonance, making it ideal for asymmetric synthesis . In contrast, methyl α-cyanocinnamate’s electron-withdrawing cyano group enhances electrophilicity, favoring Michael additions and cycloadditions .

- (2E)-3-(2-Thienyl)acrylic acid incorporates a sulfur-containing thienyl group, improving conjugation and enabling applications in conductive polymers .

Pharmacological and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.